molecular formula C19H16N2O2S B382391 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one CAS No. 224630-70-0

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Cat. No. B382391
CAS RN: 224630-70-0
M. Wt: 336.4g/mol
InChI Key: DWQPTTWZHBGULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products formed are also studied .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, or new methods of synthesizing the compound .

properties

IUPAC Name

2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQPTTWZHBGULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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